N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-2-carboxamide
Description
The compound N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-2-carboxamide features a 1,2,4-triazole core substituted at the 3-position with a 2-(4-methoxyphenyl)ethyl chain and at the 5-position with a pyridine-2-carboxamide group. The pyridine-2-carboxamide group contributes to hydrogen-bonding capabilities, as observed in structurally simpler analogs like N-(1H-1,2,4-triazol-5-yl)pyridine-2-carboxamide, which forms supramolecular sheets via hydrogen bonds and π-π stacking .
Properties
Molecular Formula |
C17H17N5O2 |
|---|---|
Molecular Weight |
323.35 g/mol |
IUPAC Name |
N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C17H17N5O2/c1-24-13-8-5-12(6-9-13)7-10-15-19-17(22-21-15)20-16(23)14-4-2-3-11-18-14/h2-6,8-9,11H,7,10H2,1H3,(H2,19,20,21,22,23) |
InChI Key |
NGCKYFQAWURAFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=NC(=NN2)NC(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-2-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the triazole ring is replaced by the methoxyphenyl group.
Formation of the Pyridine Carboxamide: The final step involves coupling the triazole intermediate with a pyridine carboxylic acid derivative, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the triazole ring or the pyridine ring, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring and the triazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like alkyl halides for nucleophilic substitution or electrophiles like acyl chlorides for electrophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives of the triazole or pyridine rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its triazole ring is known to interact with various biological targets, making it a candidate for drug development, particularly in the fields of antimicrobial and anticancer research.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with specific enzymes and receptors makes it a promising candidate for the development of new pharmaceuticals, particularly for conditions that require modulation of specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced stability and functionality.
Mechanism of Action
The mechanism of action of N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity by interacting with hydrophobic pockets in the target proteins.
Comparison with Similar Compounds
5-Methyl-N-{2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}-2-indolinecarboxamide
- Structural Differences :
- The triazole core is substituted with a 2-(3-pyridinyl)ethyl group instead of 2-(4-methoxyphenyl)ethyl.
- The indolinecarboxamide replaces the pyridine-2-carboxamide.
- The indolinecarboxamide introduces a bicyclic structure, which could sterically hinder binding interactions. Evidence highlights its distinct binding mode in computational studies of Cdc34 inhibitors, suggesting substituent-dependent target specificity .
2-[3-(4-Pyridyl)-1H-1,2,4-triazol-5-yl]pyridine
- Structural Differences :
- Lacks the ethyl-aryl and carboxamide substituents; features dual pyridyl groups on the triazole.
- This compound was found to increase 55.64-fold in moyamoya disease (MMD) patient plasma, implicating triazole derivatives in metabolic dysregulation . The target compound’s carboxamide and methoxyphenyl groups may confer different biological roles.
Triazolyl Ethyl Heterocyclic Amide Derivatives (Pesticides)
- Structural Differences :
- Examples include substituents like cyclopropylmethyl and methylsulfonyl instead of methoxyphenyl or pyridine-2-carboxamide.
- Functional Implications :
N-(1H-1,2,4-Triazol-5-yl)pyridine-2-carboxamide
- Structural Differences :
- Simplifies the target compound by removing the 2-(4-methoxyphenyl)ethyl chain.
- Functional Implications :
- Crystal structure analysis reveals hydrogen bonds (N–H···N/O) and π-π stacking, critical for molecular aggregation . The target compound’s ethyl-4-methoxyphenyl chain likely disrupts such packing, favoring alternative interaction modes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
